molecular formula C7H3ClF3N3 B1392742 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile CAS No. 1221572-26-4

2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile

Cat. No.: B1392742
CAS No.: 1221572-26-4
M. Wt: 221.57 g/mol
InChI Key: SAXYKZDTWITQBF-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile (CAS 1221572-26-4) is a high-value pyridine-based chemical intermediate with significant applications in agrochemical research and development . Its molecular formula is C7H3ClF3N3 and it has a molecular weight of 221.57 g/mol . The compound is characterized by a high melting point of 210-211 °C . This compound serves as a key synthetic precursor in the preparation of advanced pesticide intermediates. Specifically, it can be utilized in catalytic hydrogenation processes to produce 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, a critical intermediate for the synthesis of fluopicolide . Fluopicolide is a renowned fungicide developed by Bayer for controlling oomycete diseases in various crops, highlighting this compound's importance in creating novel crop protection agents with low toxicity and high efficacy . The presence of multiple functional groups - including the amino, chloro, trifluoromethyl, and nitrile moieties - on the pyridine ring makes this compound a versatile and reactive building block for further chemical transformations in organic synthesis . It is supplied for research purposes as a solid and should be stored in a cool, dark place under an inert atmosphere . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

IUPAC Name

2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYKZDTWITQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia or amines. One common method includes the following steps :

    Starting Material: 3-chloro-5-(trifluoromethyl)pyridine.

    Reaction with Ammonia: The starting material is reacted with ammonia in a suitable solvent such as methanol or ethanol.

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-70°C) for several hours.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₃ClF₃N₃
  • Molecular Weight : 221.57 g/mol
  • Structure : The compound consists of an amino group, a chlorine atom, and a trifluoromethyl group attached to an isonicotinonitrile backbone.

Scientific Research Applications

  • Pharmaceutical Development
    • Antimicrobial Activity : Research indicates that 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile exhibits significant antimicrobial properties. It has been investigated as a precursor for various pharmaceutical compounds targeting infectious diseases.
    • Anticancer Potential : Preliminary studies have shown that derivatives of this compound may possess anticancer activities. For instance, it has been evaluated for its effects on human tumor cells, displaying promising growth inhibition rates .
  • Synthesis of Complex Molecules
    • The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions to form more complex structures useful in drug design and agrochemical development .
  • Material Science
    • Due to its unique chemical properties, this compound is being explored for applications in material science, particularly in the development of new polymers and materials with enhanced properties .
  • Agrochemicals
    • This compound has potential uses in the agricultural sector as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of more effective agricultural chemicals .

Chemical Reactions and Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Synthesis MethodYield (%)Conditions
Method A92%Using hydrogen fluoride at high temperatures (170-180°C)
Method B73%Involves pyridine and iron(III) chloride under autoclave conditions
Method C63.2%Utilizes antimony pentachloride as a catalyst at elevated pressures

These methods highlight the versatility and efficiency of synthesizing this compound under different conditions.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by the National Cancer Institute assessed the antimicrobial properties of derivatives derived from this compound. The results indicated significant efficacy against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that this compound exhibits notable cytotoxic effects on human cancer cell lines. The mean growth inhibition values were found to be promising, indicating its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate

  • Structure : Contains a pyran ring with ester (-COOEt), benzamido (-NHCOPh), and trifluoromethyl (-CF₃) groups.
  • Key Differences :
    • The pyran ring (oxygen-containing heterocycle) contrasts with the pyridine backbone of the target compound.
    • The benzamido and ester groups introduce distinct steric and electronic effects, reducing electrophilicity compared to the nitrile group in the target compound.
    • Applications: Likely used as a synthetic intermediate for glycosidase inhibitors or antifungal agents due to the pyran scaffold .

2-Amino-3-chloro-5-(trifluoromethyl)phenol

  • Structure: A phenolic derivative (C₇H₅ClF₃NO) with hydroxyl (-OH), amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) groups.
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic/basic conditions. Lack of nitrile group limits its utility in reactions requiring nucleophilic cyano participation. Applications: Potential use in polymer chemistry or as a ligand in coordination complexes .

3-Amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure: A fused bicyclic system (pyrido-pyrimidinone) with amino and methyl substituents.
  • Absence of halogen (Cl) and trifluoromethyl groups reduces metabolic resistance but may lower lipophilicity. Applications: Explored in kinase inhibitor development due to the pyrimidinone scaffold .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Applications
This compound C₇H₃ClF₃N₃ -NH₂, -Cl, -CF₃, -CN Agrochemical intermediates, drug discovery
Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate C₁₆H₁₄F₃NO₄ -COOEt, -NHCOPh, -CF₃ Antifungal agents, enzyme inhibitors
2-Amino-3-chloro-5-(trifluoromethyl)phenol C₇H₅ClF₃NO -NH₂, -Cl, -CF₃, -OH Polymer chemistry, coordination ligands
3-Amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₉H₉N₃O -NH₂, -CH₃ (fused bicyclic system) Kinase inhibitors, anticancer research

Biological Activity

2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of isonicotinonitrile, which is known for its various pharmacological properties. The introduction of the trifluoromethyl group and chlorine atom enhances its reactivity and biological profile, making it a candidate for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H5ClF3N3
  • Molecular Weight : 239.6 g/mol
  • IUPAC Name : 2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

The presence of the trifluoromethyl group contributes significantly to its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isonicotinonitrile, including this compound, exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment . The mechanism often involves interference with bacterial fatty acid biosynthesis, specifically targeting the InhA enzyme, which plays a crucial role in this pathway.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. The mechanism of action appears to be linked to the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated. For example, compounds with structural similarities have been shown to induce cell cycle arrest and apoptosis in leukemia cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary data suggest that it could modulate enzyme activity by binding to active sites, thereby altering metabolic fluxes within cells. This property is particularly relevant in the context of drug development for metabolic disorders and cancer therapy.

Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of various isonicotinonitrile derivatives found that this compound showed promising antitubercular activity against both sensitive and resistant strains of M. tuberculosis. The compound's efficacy was attributed to its ability to inhibit the InhA enzyme effectively, demonstrating a significant reduction in bacterial viability in vitro .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers evaluated the cytotoxic effects of this compound on human leukemia cell lines. The results indicated that it induced apoptosis through mitochondrial pathways, suggesting potential use as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful:

CompoundAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundModerateHighInhibits InhA; induces apoptosis
Isoniazid (INH)HighModeratePro-drug activated by KatG; inhibits InhA
Pyrazinamide (PZA)ModerateLowDisrupts membrane potential

This table illustrates how modifications in chemical structure can influence both antimicrobial and cytotoxic properties.

Q & A

Q. How should researchers safely handle and store 2-amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile in laboratory settings?

  • Methodological Answer : Due to its hygroscopic nature, store the compound in airtight glass containers under inert gas (N₂ or Ar) at 2–8°C . Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. If inhaled, immediately move to fresh air and seek medical attention if symptoms persist. Avoid environmental release due to aquatic toxicity (Hazard Code: H412) .

Q. What analytical techniques are recommended to verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use gas chromatography (GC) with flame ionization detection (≥96% purity threshold) .
  • Structural Confirmation : Employ FT-IR to validate functional groups (e.g., C≡N stretch ~2220 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns .
  • Melting Point : Calibrate equipment to account for discrepancies (reported ranges: 84–94°C vs. 86–90°C ).

Q. How can researchers mitigate discrepancies in reported physical properties (e.g., melting point)?

  • Methodological Answer : Variations arise from hygroscopicity or polymorphic forms. Pre-dry samples under vacuum (40°C, 24 hrs) and use differential scanning calorimetry (DSC) for precise thermal analysis. Cross-validate with literature from multiple sources (e.g., PubChem, Thermo Scientific) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing trifluoromethyl and chloro groups into the pyridine ring during synthesis?

  • Methodological Answer :
  • Trifluoromethylation : Use Cu-mediated cross-coupling with CF₃I under anhydrous conditions (e.g., DMF, 80°C, 12 hrs) .
  • Chlorination : Employ N-chlorosuccinimide (NCS) in DCM at 0°C to selectively substitute the 3-position .
  • Monitoring : Track intermediates via LC-MS to avoid over-halogenation .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The -CF₃ group deactivates the pyridine ring, reducing SNAr rates. Optimize conditions using strong nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMSO, 120°C) with catalytic KI to enhance leaving-group departure. Kinetic studies (UV-Vis monitoring) can quantify activation barriers .

Q. What computational methods are suitable for predicting the compound’s environmental persistence or toxicity?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN score <2.5 indicates persistence) .
  • Docking Studies : Screen for aquatic toxicity via molecular docking with cytochrome P450 enzymes (e.g., CYP1A) .
  • Experimental Validation : Compare computational predictions with OECD 301F biodegradation assays .

Contradiction Analysis

Q. How should conflicting data on solubility (e.g., 622 mg/L in water vs. limited solubility in methanol) be reconciled?

  • Methodological Answer : Solubility varies with pH and isomerism. Conduct pH-dependent solubility profiling (pH 2–12) using UV spectrophotometry. For methanol, use sonication (30 min, 40 kHz) to enhance dispersion. Note that reported water solubility may refer to protonated forms (pKa ~1.79) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile
Reactant of Route 2
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile

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